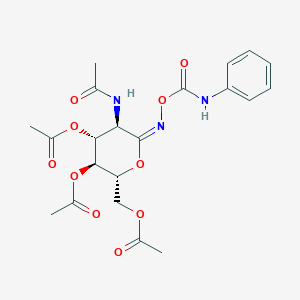

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate

Description

Chemical Identity and Structure

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate possesses the molecular formula C21H25N3O10 and exhibits a molecular weight of 479.4 grams per mole. The compound is officially catalogued under Chemical Abstracts Service number 132063-04-8, providing unambiguous identification within chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is [(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate, reflecting its complex stereochemical configuration and multiple functional groups.

The molecular structure features a glucopyranosyl backbone modified with acetamido functionality at the 2-position and acetyl protecting groups at positions 3, 4, and 6. The oxime linkage connects the sugar moiety to a phenyl carbamate group, creating the characteristic N-glycosyl carbamate structure. This architectural arrangement positions the compound within the category of transition state analogs, specifically designed to mimic the enzymatic transition state of glycosidic bond hydrolysis. The stereochemical configuration maintains the natural D-glucose configuration at all carbon centers, ensuring biological relevance and potential enzyme recognition.

The three-dimensional conformation of the molecule places the glucopyranosyl ring in a standard chair conformation, with the acetamido group occupying an axial position characteristic of N-acetylglucosamine derivatives. The phenylcarbamate moiety extends from the anomeric position through the oxime linkage, creating a rigid planar arrangement that contributes to the compound's inhibitory properties. X-ray crystallographic studies of related compounds have demonstrated that this structural arrangement allows for optimal binding interactions within enzyme active sites.

| Structural Feature | Specification |

|---|---|

| Molecular Formula | C21H25N3O10 |

| Molecular Weight | 479.4 g/mol |

| CAS Number | 132063-04-8 |

| Stereochemistry | (2R,3S,4R,5R,6E) |

| Core Ring System | D-Glucopyranose |

| Protecting Groups | Acetyl (3×) |

| Functional Groups | Acetamido, Oxime, Carbamate |

Historical Context and Development

The development of O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate emerged from extensive research into glycosidase inhibitors and the need for protected derivatives suitable for synthetic applications. The compound represents an evolutionary advancement in the design of N-acetylhexosaminidase inhibitors, building upon decades of research into carbohydrate-based enzyme modulators. Historical development of this class of compounds can be traced to early investigations of natural glycosidase inhibitors and subsequent efforts to create synthetic analogs with improved properties.

The acetylated derivative was developed to address specific limitations encountered with unprotected glycosyl carbamates, particularly issues related to stability, solubility, and synthetic accessibility. Research groups working on glycosidase inhibitor development recognized that acetyl protection of hydroxyl groups could provide several advantages: enhanced chemical stability during storage and handling, improved solubility in organic solvents for synthetic procedures, and potential for controlled deprotection under specific conditions. The incorporation of multiple acetyl groups also influences the compound's cellular permeability and bioavailability characteristics.

Development efforts focused on maintaining the essential structural features required for enzyme inhibition while introducing protective modifications that would not interfere with biological activity. Synthesis of this compound involves multi-step procedures incorporating standard carbohydrate protection strategies, oxime formation reactions, and carbamate coupling methodologies. The successful creation of this acetylated analog represents a significant achievement in medicinal chemistry and chemical biology tool development.

The compound's development coincided with growing interest in protein O-linked N-acetylglucosamine modifications and their role in cellular signaling processes. Research findings demonstrated that protected glycosyl carbamates could serve as valuable research tools for investigating these post-translational modifications. The ability to store and handle stable, protected derivatives while maintaining the option for deprotection under controlled conditions proved particularly valuable for research applications.

Classification within Glycosylated Carbamate Compounds

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate belongs to the specialized class of 1-O-glycosyl carbamates, compounds characterized by the combination of sugar moieties with carbamate functional groups through carbonyloxy linkages. This classification encompasses a diverse range of molecules that exhibit enhanced water solubility, high stability in neutral aqueous conditions, and potential for enzymatic cleavage to release parent compounds in biological systems. The presence of the glucopyranosyl backbone specifically places this compound within the subset of hexose-derived glycosyl carbamates.

Within the broader category of glycosylated carbamates, this compound is distinguished by its acetylated protecting groups, classifying it as a protected glycosyl carbamate derivative. The protection strategy employed positions this compound among synthetic intermediates and research tools rather than directly bioactive entities. The acetyl groups serve both to stabilize the molecule and to modulate its physical and chemical properties, influencing factors such as solubility, stability, and biological activity.

The structural classification also places this compound among oxime-containing molecules, specifically hydroxylamine-derived glycosyl carbamates. The oxime linkage represents a crucial structural element that contributes to the compound's ability to function as a transition state analog. This feature aligns the compound with other hydroxylamine-based glycosidase inhibitors that exploit the similarity between the oxime nitrogen and the protonated glycosidic oxygen in enzymatic transition states.

From a mechanistic perspective, the compound is classified as a competitive inhibitor of N-acetylhexosaminidases, sharing this characteristic with other members of the glycosyl carbamate family. The competitive inhibition mechanism reflects the compound's structural similarity to natural substrates while incorporating modifications that prevent productive catalysis. Research studies have demonstrated that compounds within this classification exhibit varying degrees of selectivity for different hexosaminidase enzymes, depending on their specific structural features.

| Classification Category | Specific Designation |

|---|---|

| Chemical Class | 1-O-Glycosyl Carbamate |

| Sugar Type | Hexose-derived |

| Protection Status | Acetyl-protected |

| Linkage Type | Oxime-based |

| Functional Category | Competitive Enzyme Inhibitor |

| Structural Analog | Transition State Mimic |

Relationship to O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate Family of Inhibitors

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate exhibits a close structural relationship to O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, representing an acetyl-protected derivative of this well-established enzyme inhibitor. The parent compound, commonly known by its abbreviated designation, has served as a foundational tool in glycobiology research for over three decades, demonstrating potent inhibitory activity against multiple N-acetylhexosaminidases.

The relationship between these compounds centers on their shared core structure, which consists of the N-acetylglucosamine-derived oxime linked to a phenyl carbamate group. The key structural difference lies in the presence of acetyl protecting groups at positions 3, 4, and 6 in the tri-acetylated derivative, while the parent compound contains free hydroxyl groups at these positions. This protection pattern preserves the essential binding elements required for enzyme recognition while modifying the compound's physicochemical properties.

Research findings indicate that both compounds function through similar inhibitory mechanisms, acting as competitive inhibitors that mimic the transition state of glycosidic bond hydrolysis. Structural studies have revealed that the glucosamine moiety binds deeply within enzyme active sites through extensive hydrogen bonding networks involving conserved residues. The phenyl carbamate portion projects toward the solvent-accessible region, contributing to binding affinity through hydrophobic interactions.

The acetylated derivative offers several advantages over its unprotected counterpart in synthetic and analytical applications. The protecting groups enhance chemical stability during storage and handling, reduce susceptibility to enzymatic degradation, and improve solubility in organic solvents used for synthetic procedures. These properties make the acetylated compound particularly valuable as a synthetic intermediate and analytical standard.

Studies comparing the biological activities of protected and unprotected analogs have demonstrated that acetyl groups can be selectively removed under appropriate conditions to regenerate the active inhibitor. This characteristic enables the use of protected derivatives as prodrug-like entities or as stable storage forms that can be activated when needed. The controlled deprotection approach provides flexibility in experimental design and compound utilization.

Significance in Carbohydrate Biochemistry Research

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate holds significant importance in carbohydrate biochemistry research as a versatile tool for investigating glycosidase mechanisms and protein glycosylation processes. The compound's unique structural features enable researchers to probe enzyme-substrate interactions, study transition state stabilization, and explore the role of specific functional groups in catalytic mechanisms. Its utility extends beyond basic mechanistic studies to include applications in drug discovery, biomarker development, and therapeutic target validation.

The compound's role as a protected derivative provides particular value in synthetic carbohydrate chemistry, where stable intermediates are essential for multi-step synthesis procedures. Research groups engaged in the synthesis of complex glycoconjugates benefit from the enhanced stability and handling properties provided by acetyl protection. The ability to store and manipulate protected derivatives under standard laboratory conditions significantly facilitates synthetic workflows and enables more reliable experimental outcomes.

In the context of O-linked N-acetylglucosamine research, this compound and its analogs serve as critical tools for investigating post-translational protein modifications. Studies have demonstrated that controlled inhibition of O-N-acetylglucosaminidase activities can reveal the functional significance of these modifications in cellular processes. The availability of both protected and unprotected forms of inhibitors enables researchers to design experiments with precise temporal control over enzyme inhibition.

Research applications extend to the study of lysosomal storage diseases and metabolic disorders involving defective N-acetylhexosaminidase activities. The compound's ability to selectively inhibit specific enzyme isoforms provides insights into disease mechanisms and potential therapeutic interventions. Comparative studies using different structural analogs help elucidate structure-activity relationships that inform drug design efforts.

The compound also contributes to advances in analytical biochemistry, particularly in the development of assays for glycosidase activity measurement and characterization. Its well-defined inhibitory properties make it valuable as a reference standard and competitive inhibitor in enzyme kinetic studies. The availability of multiple related compounds within the same structural family enables comprehensive analysis of enzyme specificity and selectivity patterns.

| Research Application | Specific Use | Key Advantage |

|---|---|---|

| Enzyme Mechanism Studies | Transition State Analysis | Structural Mimicry |

| Synthetic Chemistry | Protected Intermediate | Enhanced Stability |

| Protein Modification Studies | Controlled Inhibition | Temporal Control |

| Disease Research | Enzyme Deficiency Models | Selective Inhibition |

| Analytical Biochemistry | Reference Standard | Defined Properties |

| Drug Discovery | Lead Optimization | Structure-Activity Data |

Properties

IUPAC Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPJJKKTCDJFST-HOWPJYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The stepwise method begins with hydroximolactone 2 (5-acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene), which is treated with 4-nitrophenyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) as a base. This reaction generates the activated carbonate 1 , which is subsequently reacted with aniline to yield the target carbamate.

Detailed Protocol

-

Activation Step :

-

Carbamate Formation :

-

Aniline (0.21 mmol) and additional DIPEA (0.21 mmol) are introduced to the reaction vessel.

-

The solution is concentrated under reduced pressure after confirming complete consumption of 1 via thin-layer chromatography (TLC).

-

Flash chromatography (ethyl acetate/hexane, 7:3) isolates the triacetylated product as a colorless oil in 69% yield .

-

Critical Parameters

-

Temperature Control : Reactions are conducted at 0°C to minimize side reactions.

-

Solvent Choice : THF ensures solubility of intermediates while facilitating easy removal under vacuum.

-

Chromatography : Ethyl acetate/hexane mixtures (7:3 to 3:1) effectively resolve the product from byproducts.

One-Pot Synthesis for Enhanced Efficiency

Streamlined Methodology

The one-pot approach eliminates the need to isolate the carbonate intermediate, improving synthetic efficiency. Hydroximolactone 2 , 4-nitrophenyl chloroformate, and aniline are sequentially added to the reaction vessel under identical conditions.

Procedure

-

Hydroximolactone 2 (1.0 equiv) is dissolved in THF (20 mL/mmol) at 0°C.

-

DIPEA (1.1 equiv) and 4-nitrophenyl chloroformate (1.1 equiv) are added, followed by aniline (1.1 equiv) after 1.5 hours.

-

The reaction is monitored by TLC until completion (up to 4 days for less nucleophilic anilines).

-

Concentration and chromatography yield the product in 50–79% yield , depending on the amine substituent.

Advantages Over Stepwise Synthesis

-

Reduced Handling : Minimizes exposure to air-sensitive intermediates.

-

Scalability : Suitable for preparing derivatives with diverse aryl/alkyl groups.

Mechanistic Insights and Reaction Optimization

Role of 4-Nitrophenyl Chloroformate

The chloroformate reagent activates the hydroximolactone by forming a mixed carbonate intermediate. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by aniline.

Base Selection

DIPEA serves a dual role:

Solvent Effects

-

THF : Polar aprotic solvent stabilizes charged intermediates without participating in side reactions.

-

Alternative Solvents : Dichloromethane (DCM) has been used but may prolong reaction times due to lower polarity.

Analytical Characterization of the Product

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time correlates with literature values for carbamate derivatives.

-

XLogP3 : Computed value of 0.9 indicates moderate hydrophobicity.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucopyranosylidene derivatives.

Scientific Research Applications

Glycobiology

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate serves as a substrate for studying glycosylation processes. Its structural similarity to natural substrates allows researchers to investigate the mechanisms of glycosyltransferases and other enzymes involved in carbohydrate metabolism. This is particularly relevant in understanding O-linked N-acetylglucosamine (O-GlcNAc) modifications on proteins, which play critical roles in cellular signaling and regulation .

Drug Development

The compound's ability to modulate protein interactions makes it a candidate for drug development. Its derivatives have been explored for their potential to inhibit specific enzymes or pathways involved in diseases such as cancer and metabolic disorders. For instance, the inhibition of hexosaminidases has been linked to therapeutic effects in certain conditions .

Biochemical Probes

Due to its specific binding properties with lectins and other carbohydrate-binding proteins, this compound can be utilized as a biochemical probe to study glycoprotein interactions in various biological systems. This application is particularly useful in the identification and characterization of glycoproteins involved in disease processes .

Therapeutic Applications

Research has indicated that compounds similar to O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate can enhance myogenesis and improve muscle function in models of muscular dystrophy. This suggests potential therapeutic applications in treating muscle-wasting diseases by promoting muscle regeneration through enhanced glycosylation pathways .

Case Study 1: Myogenesis Enhancement

A study demonstrated that treatment with N-acetylglucosamine derivatives improved muscle function in mdx mice, a model for Duchenne muscular dystrophy. The findings indicated that these compounds promote myogenesis by enhancing the interaction between muscle cells and their extracellular matrix .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of carbohydrate derivatives on hexosaminidases. The study revealed that certain modifications led to significant reductions in enzyme activity, highlighting the potential of these compounds in developing targeted therapies for conditions related to enzyme dysregulation .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in glycosylation. By binding to the active site of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This mechanism is particularly useful in studying diseases where glycosylation plays a critical role, such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl) Carbamate (CAS 351421-19-7)

- Structural Difference : Replaces the phenyl group with a 4-nitrophenyl substituent.

- Impact: The nitro group (-NO₂) is electron-withdrawing, increasing electrophilicity and altering carbamate stability. Enhances UV detectability due to the nitro group’s strong absorbance, making it advantageous in analytical chemistry .

- Applications : Used in spectrophotometric assays or as a chromogenic substrate for enzyme activity studies .

Analogues with Varying Glycosyl Modifications

O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl Carbamate (PUGNAc; CAS 132489-69-1)

- Structural Difference : Lacks the 3,4,6-tri-O-acetyl groups and the 2-deoxy modification.

- Physicochemical Properties: Molecular Formula: C₁₅H₁₉N₃O₇ (molar mass: 353.33 g/mol) .

- Biological Activity :

Derivatives with Alternative Functional Groups

3-O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl]-D-mannopyranose (CAS 210036-24-1)

- Structural Difference: Contains a β-linked mannopyranose instead of the carbamate group.

- Applications: Used in glycosylation studies or as a substrate for glycosyltransferases due to its mannose configuration .

2-Acetamido-2-deoxy-β-D-glucopyranosyl Azide

- Structural Difference : Features an azide group (-N₃) instead of the carbamate.

- Applications : Employed in click chemistry for bioconjugation or glycan labeling .

Data Tables

Table 1. Key Physicochemical Properties of Selected Analogues

Biological Activity

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate (CAS RN: 132063-04-8) is a complex carbohydrate derivative known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a glucopyranosylidene moiety with multiple acetyl groups, contributing to its solubility and reactivity. Its molecular formula is , and it has a molecular weight of 372.33 g/mol. The structural complexity enhances its interaction with biological systems, particularly in glycosylation processes.

Biological Activity Overview

The biological activity of O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate can be categorized into several key areas:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its glycosidic structure may interfere with microbial cell wall synthesis.

- Immunomodulatory Effects : Research indicates that the compound can modulate immune responses. Glycan structures play crucial roles in cell signaling and immune recognition, potentially influencing the activity of immune cells.

- Antitumor Properties : There is emerging evidence suggesting that this compound may have antitumor effects through mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth.

The mechanisms through which O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate exerts its biological effects include:

- Glycosylation Modulation : The compound's structure allows it to participate in glycosylation processes that are vital for protein function and stability.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor progression.

- Cell Surface Interaction : The compound can interact with cell surface receptors, altering signaling pathways that lead to various cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study :

- Immunomodulatory Research :

- Antitumor Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate?

The compound is typically synthesized via glycosylation reactions using protected sugar precursors. For example:

- Step 1 : Start with benzyl-protected glucosamine derivatives (e.g., benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside) to ensure regioselective acetylation at the 3,4,6 positions .

- Step 2 : Introduce the carbamate moiety using phenyl isocyanate under anhydrous conditions, with catalytic bases like pyridine to stabilize intermediates .

- Step 3 : Deprotect acetyl groups under mild alkaline conditions (e.g., NaOMe/MeOH) to avoid hydrolysis of the carbamate linkage .

Q. How is the structural integrity of this compound validated post-synthesis?

- NMR Spectroscopy : Confirm acetyl group placement (δ ~2.0 ppm for CH₃CO) and anomeric configuration (α/β) via coupling constants (e.g., J₁,₂ = 3–4 Hz for α-configuration) .

- Mass Spectrometry : Use high-resolution MS (e.g., HR-MALDI-TOF) to verify molecular weight (C₂₁H₂₄N₄O₁₂, [M+Na]⁺ = 547.1) and detect impurities .

Q. What are the standard assay conditions for evaluating its O-GlcNAcase inhibitory activity?

- Enzyme Source : Recombinant human O-GlcNAcase (hOGA) expressed in E. coli .

- Substrate : 4-Nitrophenyl β-D-N-acetylglucosaminide (pNP-GlcNAc) at 1 mM in phosphate buffer (pH 7.4) .

- Inhibition Protocol : Pre-incubate the compound (1–100 μM) with hOGA for 10 min, then measure hydrolysis of pNP-GlcNAc at 405 nm. IC₅₀ values typically range from 5–20 μM .

Q. How should this compound be stored to maintain stability?

Q. What are the primary applications in glycobiology research?

- O-GlcNAcylation Studies : Used to inhibit O-GlcNAcase, thereby increasing cellular O-GlcNAc levels to study post-translational modification roles in signaling and stress response .

- Enzyme Mechanism Probes : Acts as a transition-state analog in crystallography studies of glycosidase active sites (e.g., GH20 family enzymes) .

Advanced Research Questions

Q. How can contradictory inhibition data across studies be resolved?

Discrepancies often arise from:

- Enzyme Isoforms : Some bacterial hexosaminidases (e.g., Streptococcus pneumoniae GH20C) show differential sensitivity compared to human OGA . Validate enzyme purity via SDS-PAGE .

- Assay pH : Adjust to physiological pH (7.4) rather than acidic conditions (pH 4.5) to reflect in vivo activity .

- Solubility Limits : Use co-solvents (e.g., 0.1% Tween-20) to improve aqueous solubility and avoid aggregation .

Q. What strategies improve its aqueous solubility for in vivo studies?

- Derivatization : Replace the phenyl group with polar substituents (e.g., –OH or –COOH) to enhance hydrophilicity, though this may reduce potency .

- Alternative Inhibitors : Use Thiamet G (IC₅₀ = 21 nM) for in vivo models due to superior stability and solubility .

Q. How does its inhibitory mechanism differ from other O-GlcNAcase inhibitors?

- Transition-State Mimicry : The carbamate group mimics the oxazoline intermediate in O-GlcNAcase catalysis, providing competitive inhibition .

- Selectivity : Compared to Thiamet G (bicyclic oxazoline mimic), this compound has lower selectivity for hOGA over hexosaminidase B, necessitating isoform-specific validation .

Q. What analytical methods are used to quantify cellular uptake and metabolism?

Q. How can its stereochemical configuration impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.